

dichlorofluoroacetic acid chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dichlorofluoroacetic acid*

Cat. No.: *B1606460*

[Get Quote](#)

An In-depth Technical Guide to **Dichlorofluoroacetic Acid**: Core Chemical Properties and Reactivity

Abstract

Dichlorofluoroacetic acid (DCFA), with the chemical formula $C_2HCl_2FO_2$, is a halogenated carboxylic acid of significant interest in synthetic chemistry.^{[1][2]} Its unique electronic properties, stemming from the presence of two chlorine atoms and one fluorine atom on the alpha-carbon, make it a versatile building block and reagent. This guide provides a comprehensive overview of the core chemical properties, spectroscopic signature, reactivity, and handling considerations for DCFA, intended for professionals in chemical research and drug development. We will delve into its fundamental characteristics and explore its utility in key organic transformations, including esterification, amide bond formation, and decarboxylation.

Physicochemical and Spectroscopic Profile

The trifunctional halogenation on the alpha-carbon profoundly influences the physicochemical properties of the acetic acid backbone, most notably its acidity and electrophilicity.

Core Properties

The physical and chemical attributes of **Dichlorofluoroacetic Acid** are summarized below. The high boiling point relative to its molecular weight is indicative of strong intermolecular

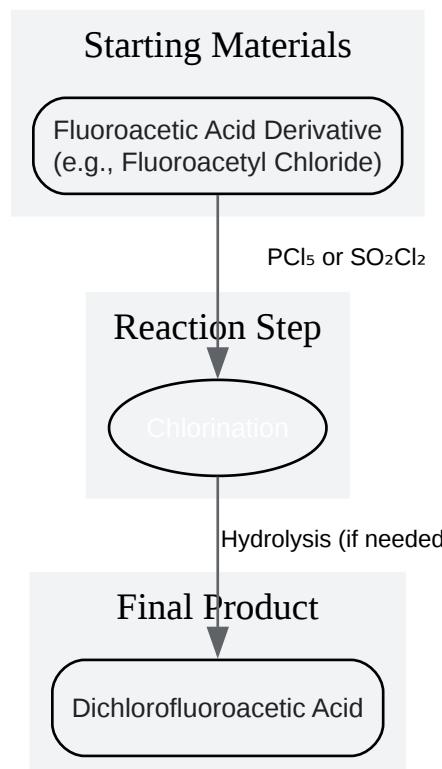
hydrogen bonding, while the predicted pKa highlights its nature as a strong organic acid, a direct consequence of the inductive electron-withdrawing effects of the three halogen atoms stabilizing the carboxylate conjugate base.

Property	Value	Source(s)
CAS Number	354-19-8	[1] [2] [3]
Molecular Formula	C ₂ HCl ₂ FO ₂	[1] [2] [3]
Molecular Weight	146.93 g/mol	[1] [2] [3]
Appearance	Colorless liquid	[2]
Boiling Point	156-162 °C	[2] [3]
Density	~1.74 g/cm ³	[3]
Flash Point	48.5 °C	[2]
Solubility	Soluble in water	[2]
Predicted pKa	~0.23	[3]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of DCFA. While a comprehensive public database of experimental spectra is limited, data from analogous compounds and available sources provide a strong basis for characterization.

Technique	Expected Observations	Source(s)
¹⁹ F NMR	<p>A singlet is expected. The chemical shift will be influenced by the two chlorine atoms and the carbonyl group. [1]</p> <p>Shifts for -CF- groups can range from +140 to +250 ppm relative to <chem>CFCl3</chem>.[4]</p>	
¹³ C NMR	<p>Two resonances are expected: one for the carbonyl carbon (C=O) and one for the alpha-carbon (-CCl₂F). The carbonyl carbon would appear significantly downfield (~165-180 ppm), while the alpha-carbon's shift would be influenced by the attached halogens.</p>	[5]
¹ H NMR	<p>A single resonance for the acidic proton of the carboxylic acid is expected, typically appearing far downfield (>10 ppm), and its visibility may depend on the solvent and concentration.</p>	[6][7]
Mass Spec (MS)	<p>The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of COOH. The isotopic signature of the two chlorine atoms (³⁵Cl and ³⁷Cl) would result in a distinctive M, M+2, M+4 pattern.</p>	[1]


Infrared (IR)

Key stretches include a broad O-H band ($\sim 2500\text{-}3300\text{ cm}^{-1}$), a sharp C=O stretch ($\sim 1700\text{-}1750\text{ cm}^{-1}$), and C-Cl and C-F stretches in the fingerprint region. [\[8\]](#)[\[9\]](#)

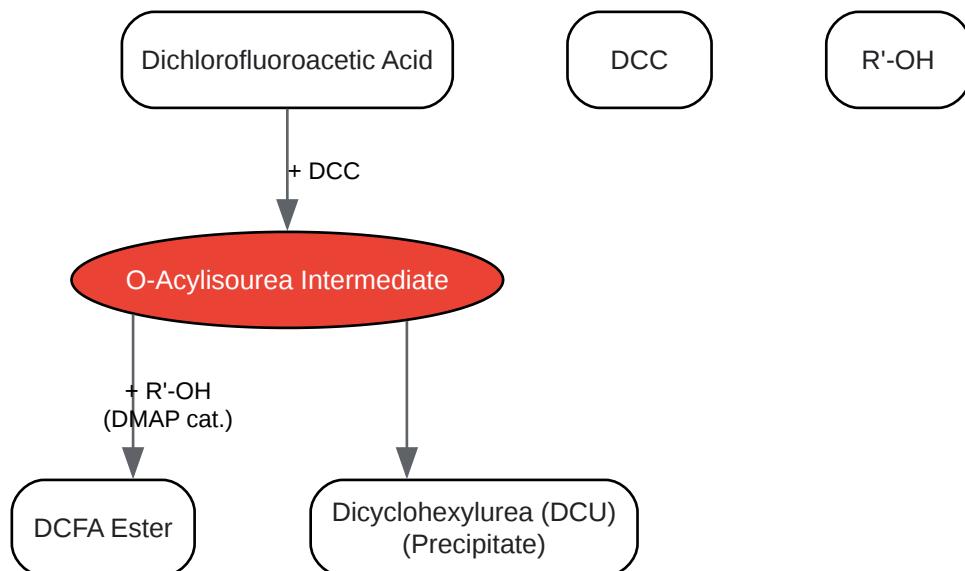
Synthesis of Dichlorofluoroacetic Acid

The synthesis of **dichlorofluoroacetic acid** is not widely published in standard literature, but a plausible route can be extrapolated from known transformations of haloacetic acids. A logical approach involves the selective halogenation of an appropriate precursor. One such conceptual pathway involves the direct chlorination of a fluoroacetic acid derivative.

For instance, a synthetic strategy could involve the treatment of a fluoro- or difluoroacetic acid derivative with a potent chlorinating agent like phosphorus pentachloride (PCl_5), a method documented for converting other haloacetic acids.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **Dichlorofluoroacetic Acid**.


Chemical Reactivity and Key Transformations

The reactivity of DCFA is dominated by the properties of its carboxylic acid functional group, which is highly activated by the alpha-halogens. This makes it a potent electrophile upon activation and a strong acid.

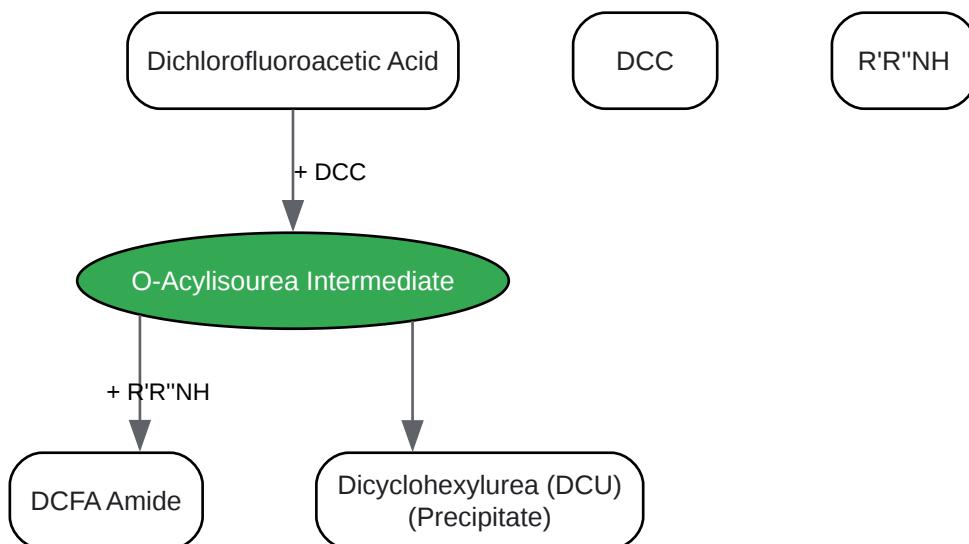
Esterification via Carbodiimide Coupling

Direct Fischer esterification of DCFA can be challenging due to its high acidity. A more reliable and milder method is the Steglich esterification, which utilizes a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).^[11]

Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile, readily susceptible to nucleophilic attack by an alcohol. DMAP acts as a catalyst, further enhancing the reaction rate. This approach avoids the harsh acidic conditions and high temperatures of Fischer esterification, preserving sensitive functional groups in the alcohol substrate.^{[11][12]}

[Click to download full resolution via product page](#)

Caption: Mechanism of Steglich esterification of DCFA.


Experimental Protocol: Steglich Esterification of DCFA

- Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve **dichlorofluoroacetic acid** (1.0 eq) and the desired alcohol (1.1 eq) in anhydrous dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP) (0.1 eq).
- Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.
- Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
- Purification: Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.

Amide Formation

Similar to esterification, the direct reaction of DCFA with an amine is often a vigorous acid-base reaction rather than a productive amide bond formation.[13] The use of a coupling agent like DCC is essential to activate the carboxylic acid.[14][15]

Causality: The mechanism is analogous to the Steglich esterification. DCC activates the carboxyl group, creating the O-acylisourea intermediate. The amine, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of the amide bond and the DCU byproduct.[13] This process allows the reaction to proceed under controlled, neutral conditions at room temperature.[13]

[Click to download full resolution via product page](#)

Caption: Mechanism of DCC-mediated amide formation with DCFA.

Experimental Protocol: DCC Coupling for Amide Synthesis

- Preparation: In a round-bottom flask, dissolve **dichlorofluoroacetic acid** (1.0 eq) in a suitable anhydrous solvent like DCM or THF.
- Activation: Cool the solution to 0 °C and add DCC (1.05 eq). Stir for 15-20 minutes to allow for the formation of the active intermediate.
- Reaction: Add the desired amine (1.0 eq) to the mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq).
- Reaction: Allow the reaction to proceed at room temperature for 2-8 hours, monitoring by TLC.
- Workup & Purification: Filter the precipitated DCU. Wash the filtrate with dilute acid and base as described for the esterification protocol. Dry the organic phase, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Decarboxylation

Halogenated acetic acids are known to undergo decarboxylation under certain conditions to release reactive species.^[16] While trifluoroacetic acid is relatively stable, chloro- and bromo-substituted analogs decarboxylate at lower temperatures (50–130 °C), often facilitated by metal catalysts.^[16] This process can be synthetically useful for generating dichlorofluoromethyl radicals or other reactive intermediates.

Causality: The high electron density withdrawal by the three halogen atoms destabilizes the carboxylate group, facilitating the loss of CO₂ upon heating. The reaction likely proceeds via the formation of a dichlorofluoromethyl anion or radical, which can then be trapped or used in subsequent reactions.

Safety, Handling, and Disposal

Dichlorofluoroacetic acid is a corrosive substance that requires careful handling to prevent injury.^[1]

- Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.^{[17][18][19]}
- Handling: Avoid contact with skin, eyes, and clothing.^[20] Do not breathe vapors or mists.^[17] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.^{[17][21]}
- Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.^{[18][21]} Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.^[17]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its corrosive nature, it should be neutralized with a suitable base (e.g., sodium bicarbonate) under controlled conditions before disposal.^{[17][21]}

Applications in Research and Development

Dichlorofluoroacetic acid serves as a valuable precursor for the synthesis of complex fluorinated molecules.^[2] Its derivatives are utilized in the development of pharmaceuticals and agrochemicals, where the inclusion of the dichlorofluoromethyl group can enhance metabolic

stability, binding affinity, and other pharmacokinetic properties. It is also used as a specialized solvent for the preparation of highly conductive polymers.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dichlorofluoroacetic acid | C₂HCl₂FO₂ | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. dichlorofluoroacetic acid | 354-19-8 [chemicalbook.com]
- 4. ¹⁹F [nmr.chem.ucsb.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Difluoroacetic acid(381-73-7) ¹H NMR [m.chemicalbook.com]
- 7. Dichloroacetic acid(79-43-6) ¹H NMR spectrum [chemicalbook.com]
- 8. Acetic acid, dichloro- [webbook.nist.gov]
- 9. Acetic acid, dichloro- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- To cite this document: BenchChem. [dichlorofluoroacetic acid chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1606460#dichlorofluoroacetic-acid-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com